(3AR,7AR)-2-Methyl-octahydro-3H-pyrrolo[3,4-C]pyridin-3-one
CAS No.: 1242336-75-9
Cat. No.: VC2719327
Molecular Formula: C8H14N2O
Molecular Weight: 154.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1242336-75-9 |
|---|---|
| Molecular Formula | C8H14N2O |
| Molecular Weight | 154.21 g/mol |
| IUPAC Name | 2-methyl-3a,4,5,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridin-3-one |
| Standard InChI | InChI=1S/C8H14N2O/c1-10-5-6-2-3-9-4-7(6)8(10)11/h6-7,9H,2-5H2,1H3 |
| Standard InChI Key | BVBFTJUIOLVKRS-BQBZGAKWSA-N |
| Isomeric SMILES | CN1C[C@@H]2CCNC[C@@H]2C1=O |
| SMILES | CN1CC2CCNCC2C1=O |
| Canonical SMILES | CN1CC2CCNCC2C1=O |
Introduction
Structural Characteristics and Identification
Chemical Identity and Basic Information
(3AR,7AR)-2-Methyl-octahydro-3H-pyrrolo[3,4-C]pyridin-3-one belongs to the family of nitrogen-containing heterocycles, specifically classified as a pyrrolidine derivative. The compound features a fused ring system with a bicyclic structure that gives it unique chemical and potentially biological properties. Table 1 presents the key identification parameters of this compound.
Table 1: Identification Parameters of (3AR,7AR)-2-Methyl-octahydro-3H-pyrrolo[3,4-C]pyridin-3-one
| Parameter | Information |
|---|---|
| IUPAC Name | (3ar,7ar)-2-methyloctahydro-3h-pyrrolo[3,4-c]pyridin-3-one |
| CAS Number | 1242336-75-9, 1400744-16-2 |
| Molecular Formula | C₈H₁₄N₂O |
| Molecular Weight | 154.21 g/mol |
| SMILES Notation | [H][C@@]12CCNC[C@]1([H])C(=O)N(C)C2 |
| MDL Number | MFCD17016078, MFCD24506310 |
Structural Features
The molecular structure of (3AR,7AR)-2-Methyl-octahydro-3H-pyrrolo[3,4-C]pyridin-3-one is characterized by a fused ring system that includes both pyrrolidine and pyridine components. This bicyclic framework consists of:
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A six-membered piperidine ring containing one nitrogen atom
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A five-membered pyrrolidine ring containing one nitrogen atom
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A carbonyl group (C=O) in the pyrrolidine portion forming a lactam functional group
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A methyl group attached to the nitrogen in the pyrrolidine ring
The fusion of these two rings creates a complex three-dimensional structure with specific conformational properties that contribute to its chemical behavior and potential biological interactions.
Stereochemistry
The stereochemical designation "(3AR,7AR)" is a critical aspect of this compound's identity, referring to the specific spatial arrangement at the 3a and 7a positions, which are the fusion points of the two rings. This stereochemical configuration has important implications:
The stereochemistry at these positions creates a specific spatial arrangement that can be crucial for recognition by biological targets or for participation in stereoselective chemical reactions .
Physical and Chemical Properties
Spectroscopic Properties
Based on its structure, (3AR,7AR)-2-Methyl-octahydro-3H-pyrrolo[3,4-C]pyridin-3-one would be expected to exhibit characteristic spectroscopic features:
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Nuclear Magnetic Resonance (NMR):
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¹H NMR would show signals for the methyl group (approximately 2.8-3.0 ppm)
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Signals for the methylene protons in both rings (1.5-3.5 ppm)
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Protons at the ring fusion points would appear as multiplets with specific coupling patterns
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Infrared Spectroscopy (IR):
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Strong absorption band for the C=O stretching of the amide (approximately 1650-1700 cm⁻¹)
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N-H stretching bands (approximately 3300-3500 cm⁻¹)
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C-H stretching bands for the methyl and methylene groups (approximately 2850-2950 cm⁻¹)
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Mass Spectrometry (MS):
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Molecular ion peak at m/z 154
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Characteristic fragmentation patterns including loss of the methyl group and cleavage of the bicyclic system
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Synthesis and Preparation
Synthetic Route for Related Compounds
For the unmethylated analog (3aR,7aR)-Octahydro-3H-pyrrolo[3,4-c]pyridin-3-one, synthetic pathways have been documented, which may be adapted for the synthesis of the methylated version :
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Initial Framework Formation:
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Catalytic hydrogenation of 1H-pyrrolo[3,4-c]pyridin-3(2H)-one using platinum oxide (PtO₂) in acetic acid under hydrogen pressure (40 psi)
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This process yields racemic (3aR*,7aR*)-octahydro-3H-pyrrolo[3,4-c]-pyridin-3-one
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Protection and Resolution:
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Conversion to benzyl carboxylate derivative to facilitate handling and purification
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Resolution of racemic mixture through supercritical fluid chiral chromatography on a Chiralpak column using 50% methanol-modified CO₂ as the eluent
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N-Methylation:
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For the methylated derivative, treatment of the resolved (3aR,7aR)-octahydro-3H-pyrrolo[3,4-c]pyridin-3-one with an appropriate methylating agent (e.g., methyl iodide, dimethyl sulfate) in the presence of a base would yield the target compound
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Stereochemical Control
The stereochemical control at the 3a and 7a positions is crucial for obtaining the specific (3AR,7AR) configuration. This control can be achieved through:
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Stereoselective synthetic methods
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Resolution of racemic mixtures
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Derivatization with chiral reagents for determination of absolute configuration, such as Mosher's acid derivatives
Chemical Reactivity
Reactivity Profile
The functional groups present in (3AR,7AR)-2-Methyl-octahydro-3H-pyrrolo[3,4-C]pyridin-3-one confer specific reactivity patterns:
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Lactam Functionality:
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Susceptible to reduction with strong reducing agents (e.g., LiAlH₄)
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Potential hydrolysis under harsh acidic or basic conditions
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Limited electrophilicity compared to ketones or aldehydes
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Secondary Amine:
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Nucleophilic center for alkylation reactions
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Potential site for acylation to form amides
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Possible participant in reductive amination reactions
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Methyl Group:
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Potential site for oxidation or radical reactions
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May influence the electronic properties of the adjacent nitrogen
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Conformational Aspects
The bicyclic structure imposes conformational constraints that influence the reactivity of the functional groups. The cis-fusion of the rings at the 3a and 7a positions creates a specific spatial arrangement that affects:
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The accessibility of reactive sites
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The direction of approach by reagents
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The stability of transition states and intermediates in reactions
Related Compounds and Structural Analogs
Unmethylated Analog
(3aR,7aR)-Octahydro-3H-pyrrolo[3,4-c]pyridin-3-one (CAS: 868551-69-3) is the direct unmethylated analog with a molecular formula of C₇H₁₂N₂O and a molecular weight of 140.18 g/mol . This compound has been more extensively characterized, with documented:
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Synthetic routes involving catalytic hydrogenation
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Resolution procedures for separating enantiomers
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Derivatization reactions for confirming absolute stereochemistry
Structural Variants
Several structural variants related to the pyrrolo[3,4-c]pyridine scaffold have been reported:
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Regioisomers:
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Compounds with different arrangements of the ring fusion points
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Variations in the positions of the nitrogen atoms
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Stereoisomers:
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(3aS,7aS) configuration - enantiomer of the compound under discussion
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(3aR,7aS) and (3aS,7aR) configurations - diastereomers with different spatial arrangements
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Functional Derivatives:
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Compounds with additional substituents on the rings
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Variations in the oxidation state of the rings or functional groups
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Comparison of Related Bicyclic Systems
Table 3 compares (3AR,7AR)-2-Methyl-octahydro-3H-pyrrolo[3,4-C]pyridin-3-one with selected related compounds:
Table 3: Comparison of (3AR,7AR)-2-Methyl-octahydro-3H-pyrrolo[3,4-C]pyridin-3-one with Related Compounds
| Compound | Molecular Formula | Molecular Weight | Distinguishing Features |
|---|---|---|---|
| (3AR,7AR)-2-Methyl-octahydro-3H-pyrrolo[3,4-C]pyridin-3-one | C₈H₁₄N₂O | 154.21 | Methyl group on lactam nitrogen |
| (3aR,7aR)-Octahydro-3H-pyrrolo[3,4-c]pyridin-3-one | C₇H₁₂N₂O | 140.18 | Unmethylated lactam nitrogen |
| rac-(3aR,7aR)-1-methyl-octahydro-1H-pyrrolo[3,2-b]pyridine | C₈H₁₆N₂ | 140.23 | Different regioisomer with methyl on piperidine nitrogen |
Analytical Characterization Methods
Stereochemical Analysis
Determination of absolute stereochemistry is critical for this compound and can be achieved through:
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X-ray Crystallography:
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Direct determination of three-dimensional structure
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Requires crystalline material, potentially as a heavy-atom derivative
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Chiral Derivatization:
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Circular Dichroism (CD) Spectroscopy:
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For determining absolute configuration through comparison with reference compounds
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Analysis of Cotton effects associated with specific chromophores
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